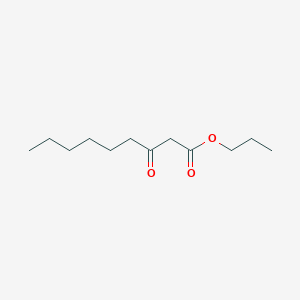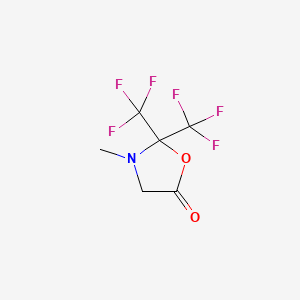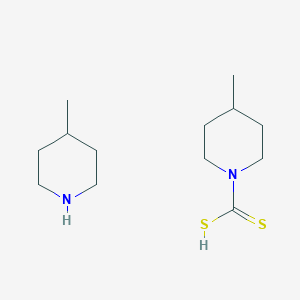![molecular formula C19H15N3 B14738695 1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile CAS No. 5467-86-7](/img/structure/B14738695.png)
1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile typically involves the condensation reaction between an aromatic aldehyde and an amine. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions. For instance, the reaction between 2-hydroxy-1-naphthaldehyde and 3-trifluoromethylaniline can yield a similar Schiff base .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. The use of solvents and catalysts is also carefully managed to minimize environmental impact and ensure safety.
Análisis De Reacciones Químicas
Types of Reactions
1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with various biological targets.
Mecanismo De Acción
The mechanism of action of 1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-((phenylimino)methyl)phenol: Another Schiff base with similar structural features but different functional groups.
1-[(2-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol: A Schiff base used in the detection and adsorption of aluminum ions.
Uniqueness
1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile is unique due to its specific structural configuration and the presence of the dihydropyridine and carbonitrile groups
Propiedades
Número CAS |
5467-86-7 |
|---|---|
Fórmula molecular |
C19H15N3 |
Peso molecular |
285.3 g/mol |
Nombre IUPAC |
1-(C,N-diphenylcarbonimidoyl)-2H-pyridine-2-carbonitrile |
InChI |
InChI=1S/C19H15N3/c20-15-18-13-7-8-14-22(18)19(16-9-3-1-4-10-16)21-17-11-5-2-6-12-17/h1-14,18H |
Clave InChI |
FWCAZHXBGVHHGU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)N3C=CC=CC3C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





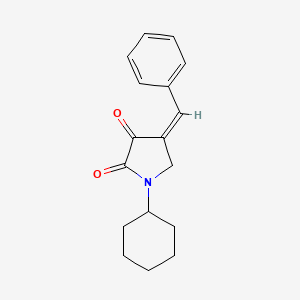


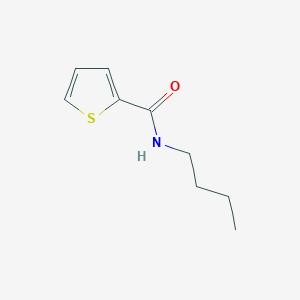

![2-{[(3-Bromophenyl)carbonyl]amino}-4-hydroxybenzoic acid](/img/structure/B14738658.png)
